molecular formula C10H12N4O B1493703 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol CAS No. 2091182-89-5

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1493703
CAS No.: 2091182-89-5
M. Wt: 204.23 g/mol
InChI Key: BJVBOKARMQORPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR . Unfortunately, the specific molecular structure analysis for “6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol” is not provided in the sources I found.

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase inhibition activities, indicating potential use as therapeutic agents in cancer and inflammation treatment. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrazolopyrimidine core can enhance biological activity (Rahmouni et al., 2016).

Antitubercular Activity

  • A series of 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones were synthesized and demonstrated moderate anti-tubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as hits for further anti-tubercular agent development. The proposed mode of action includes the inhibition of UDP-galactopyranose mutase, crucial for mycobacterial cell wall biosynthesis (Erkin et al., 2021).

Spin Crossover and Polymorphism

  • Studies on mononuclear complexes containing pyrazolyl and pyrimidinyl derivatives, including structures similar to the query compound, reveal intricate behaviors in spin crossover and polymorphism. These properties are significant for designing materials with potential applications in sensors, switches, and other electronic devices (Bushuev et al., 2014).

Luminescent Materials

  • The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has been extensively reviewed, highlighting applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. These findings underscore the versatility of pyrazolyl-pyrimidinyl derivatives in creating functional materials for sensing and imaging applications (Halcrow, 2005).

Anti-Inflammatory Activity

  • Pyrazolopyranopyrimidines have been identified as a new class of anti-inflammatory agents, with certain compounds showing moderate to potent activity. This suggests the therapeutic potential of pyrazolopyrimidinyl derivatives in treating inflammatory conditions (Zaki et al., 2006).

Mechanism of Action

Properties

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-9(14(3)13-6)8-5-10(15)12-7(2)11-8/h4-5H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVBOKARMQORPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol
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6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol

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